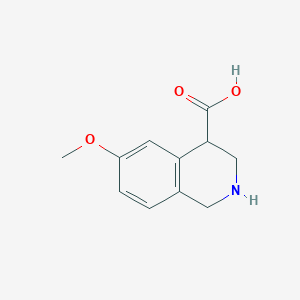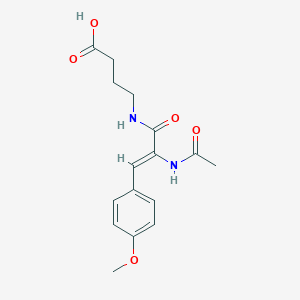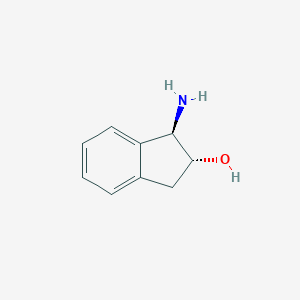![molecular formula C11H14N4O3 B060324 N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide CAS No. 175204-20-3](/img/structure/B60324.png)
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide, commonly known as NAAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAAA is a member of the amidase signature family of enzymes and is involved in the hydrolysis of bioactive lipids. In
Mécanisme D'action
The mechanism of action of NAAA involves the hydrolysis of bioactive lipids, including anandamide and PEA. NAAA cleaves the amide bond in these lipids, resulting in the release of their respective carboxylic acids and amines. This process is thought to regulate the levels of these bioactive lipids in the body, which can have significant effects on pain, inflammation, and immune responses.
Effets Biochimiques Et Physiologiques
NAAA has been shown to play a role in regulating pain, inflammation, and immune responses through the hydrolysis of bioactive lipids. Studies have shown that inhibition of NAAA activity can increase levels of anandamide and PEA, resulting in reduced pain and inflammation. NAAA has also been implicated in the regulation of food intake and energy metabolism, making it a potential target for the treatment of obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying NAAA in the laboratory is that it is a well-characterized enzyme with a known mechanism of action. This makes it easier to design experiments to study its function and potential therapeutic applications. However, one limitation of studying NAAA is that its activity can be affected by a variety of factors, including pH and temperature. This can make it difficult to accurately measure its activity and interpret experimental results.
Orientations Futures
There are several future directions for the study of NAAA. One area of research is the development of NAAA inhibitors as potential therapeutics for pain, inflammation, and immune disorders. Another area of research is the study of the role of NAAA in regulating food intake and energy metabolism, with the goal of developing treatments for obesity and metabolic disorders. Additionally, there is a need for further research into the regulation of NAAA activity and its potential interactions with other enzymes and signaling pathways in the body.
Conclusion:
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide, or NAAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAAA is involved in the hydrolysis of bioactive lipids and has been shown to play a role in regulating pain, inflammation, and immune responses. While there are advantages and limitations to studying NAAA in the laboratory, there are several future directions for research into its potential therapeutic applications.
Méthodes De Synthèse
NAAA can be synthesized using a variety of methods, including the reaction of 4-(hydrazinecarbonyl)phenylacetic acid with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 4-(hydrazinecarbonyl)phenylacetic acid with acetyl chloride or acetic acid in the presence of a base. The synthesis of NAAA is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
NAAA has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that NAAA is involved in the hydrolysis of bioactive lipids, including the endocannabinoid anandamide and the anti-inflammatory lipid palmitoylethanolamide (PEA). NAAA has been shown to play a role in regulating pain, inflammation, and immune responses, making it a promising target for therapeutic intervention.
Propriétés
Numéro CAS |
175204-20-3 |
|---|---|
Nom du produit |
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide |
Formule moléculaire |
C11H14N4O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C11H14N4O3/c1-6(16)13-9-4-3-8(11(18)15-12)5-10(9)14-7(2)17/h3-5H,12H2,1-2H3,(H,13,16)(H,14,17)(H,15,18) |
Clé InChI |
ZCUTUMFLWZFYRM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)NC(=O)C |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)


![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)



